molecular formula C14H9Cl3O B1359008 3-Methyl-3',4,5'-trichlorobenzophenone CAS No. 951891-38-6

3-Methyl-3',4,5'-trichlorobenzophenone

Cat. No.: B1359008
CAS No.: 951891-38-6
M. Wt: 299.6 g/mol
InChI Key: MSIUJRKHARJMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3’,4,5’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-3’,4,5’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3’,4,5’-trichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-3’,4,5’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3’,4,5’-trichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIUJRKHARJMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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